4,5-Dihydroxyhexan-2-one
Overview
Description
4,5-Dihydroxyhexan-2-one is an organic compound with the molecular formula C6H12O3. It is a derivative of hexanone, characterized by the presence of two hydroxyl groups at the 4th and 5th positions of the hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of 4,5-dihydroxyhexanal using mild oxidizing agents. Another method includes the hydroxylation of hexan-2-one using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of hexan-2-one. This process typically employs catalysts such as palladium or platinum to facilitate the reaction, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form hexanediols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide in aqueous or pyridine solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of 4,5-dioxohexan-2-one or hexanoic acid derivatives.
Reduction: Formation of 4,5-hexanediol.
Substitution: Formation of 4,5-dihalohexan-2-one or 4,5-dialkylhexan-2-one.
Scientific Research Applications
4,5-Dihydroxyhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-dihydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups facilitate its binding to active sites of enzymes, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
4,5-Dihydroxyhexanoic acid: Similar structure but with a carboxyl group instead of a ketone.
2,5-Hexanedione: Lacks hydroxyl groups but has similar carbon chain length.
4,5-Dihydroxy-2,3-pentanedione: Shorter carbon chain but similar hydroxylation pattern.
Uniqueness: 4,5-Dihydroxyhexan-2-one is unique due to its specific hydroxylation pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4,5-dihydroxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(7)3-6(9)5(2)8/h5-6,8-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVKXRBMZIPRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921014 | |
Record name | 4,5-Dihydroxyhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113201-38-0 | |
Record name | 4,5-Dihydroxy-2-hexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113201380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxyhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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